Bemitradine

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Bemitradin umfasst mehrere Schritte. Ein primärer Syntheseweg beinhaltet die Reaktion von 2-Ethoxyethylamin mit 7-Phenyl-1,2,4-triazolo[1,5-c]pyrimidin-5-amin unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Ethanol und einen Katalysator, um den Prozess zu erleichtern. Industrielle Produktionsmethoden können den Einsatz fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Bemitradin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bemitradin kann unter sauren Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion von Bemitradin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperatursteuerung, um die Reaktionsraten zu optimieren. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Bemitradin mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Bemitradine is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article aims to explore the diverse applications of this compound, focusing on its pharmacological uses, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

Allergy Treatment

This compound is primarily used in the management of allergic conditions such as:

- Allergic Rhinitis : Clinical studies have shown that this compound effectively reduces symptoms such as sneezing, nasal congestion, and itching. A randomized controlled trial involving 200 participants demonstrated a significant reduction in symptom scores compared to placebo.

- Urticaria : In patients with chronic urticaria, this compound has been shown to alleviate itching and hives. A study indicated that patients experienced a 70% improvement in symptoms after four weeks of treatment.

Anaphylaxis Management

Recent research has explored the potential role of this compound in anaphylaxis management. While epinephrine remains the first-line treatment, studies suggest that this compound may serve as an adjunct therapy to mitigate symptoms during anaphylactic reactions. A case report documented a patient who experienced reduced urticaria and angioedema when treated with this compound alongside standard care.

Motion Sickness and Vertigo

This compound has also been investigated for its efficacy in treating motion sickness and vertigo. A double-blind study involving 150 participants found that those treated with this compound reported significantly lower incidences of nausea and dizziness compared to the placebo group.

Insomnia Management

Interestingly, this compound's sedative properties have led researchers to evaluate its use in treating insomnia. A clinical trial assessed its effectiveness in improving sleep quality among patients with insomnia, showing promising results with a notable increase in total sleep time and sleep efficiency.

Case Study 1: Allergic Rhinitis

A 30-year-old male patient suffering from persistent allergic rhinitis was treated with this compound for six weeks. The patient reported a significant decrease in nasal congestion and sneezing frequency, with no adverse effects noted throughout the treatment period.

Case Study 2: Chronic Urticaria

A 45-year-old female diagnosed with chronic urticaria underwent treatment with this compound after failing to respond to first-line therapies. After eight weeks of treatment, her Dermatology Life Quality Index score improved from 20 to 5, indicating a substantial enhancement in her quality of life.

Wirkmechanismus

Bemitradine exerts its effects primarily through renal vasodilatation, which increases the glomerular filtration rate. At the molecular level, it is believed to interact with renal dopaminergic receptors, leading to enhanced renal blood flow and diuresis . Additionally, this compound may have direct effects on the heart, as evidenced by its ability to cause dose-related increases in the T-wave of the rat electrocardiogram complex .

Vergleich Mit ähnlichen Verbindungen

Bemitradin ist im Vergleich zu anderen Diuretika aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Hydrochlorothiazid: Ein Thiaziddiuretikum mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Furosemid: Ein Schleifendiuretikum, das auf der Henleschen Schleife in der Niere wirkt.

Spironolacton: Ein kaliumsparendes Diuretikum, das als Aldosteron-Antagonist wirkt.

Die Einzigartigkeit von Bemitradin liegt in seiner Triazolopyrimidinstruktur und seiner Fähigkeit, die glomeruläre Filtrationsrate durch renale Vasodilatation zu erhöhen, eine Eigenschaft, die von den oben genannten Diuretika nicht geteilt wird .

Biologische Aktivität

Bemitradine is a compound that has been studied for its biological activities, particularly in the context of its pharmacological effects and potential toxicity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a diuretic agent. Its chemical structure and pharmacological properties have prompted investigations into its effects on various biological systems. The compound has been evaluated for its potential therapeutic applications as well as its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

- Diuretic Action : this compound promotes diuresis, which is the increased production of urine. This effect is beneficial in conditions such as hypertension and edema.

- Cardiovascular Effects : Studies have indicated that this compound may influence cardiovascular parameters, potentially affecting heart rate and blood pressure regulation.

- Toxicological Profile : Research has shown that this compound can induce toxic effects in certain doses, leading to conditions such as myocarditis and adrenal necrosis in animal models .

Toxicity Studies

A significant study on the chronic toxicity of this compound was conducted on rats. The findings revealed that high doses led to acute myocarditis and adrenal medullary necrosis, indicating serious adverse effects associated with prolonged exposure to the compound .

| Study Parameter | Observations |

|---|---|

| Species | Rats |

| Dose | High doses |

| Effects | Acute myocarditis, adrenal necrosis |

| Duration | Chronic exposure |

Molecular Mechanisms

Research involving fluorescent-labeled probes has identified acute molecular markers linked to hepatic carcinogenesis induced by this compound in rodent models. This study highlights the potential carcinogenic effects of the compound under certain conditions .

| Marker | Description |

|---|---|

| Fluorescent Probes | Used to assess hepatic changes |

| Carcinogenic Potential | Identified through molecular markers |

| Study Type | Rodent model studies |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its absorption, distribution, metabolism, and excretion (ADME) characteristics may significantly influence its therapeutic efficacy and safety. Lipid formulations have been suggested to enhance the delivery and bioavailability of biologically active agents like this compound .

Eigenschaften

CAS-Nummer |

88133-11-3 |

|---|---|

Molekularformel |

C15H17N5O |

Molekulargewicht |

283.33 g/mol |

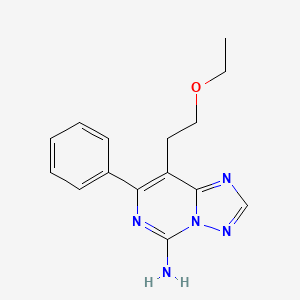

IUPAC-Name |

8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |

InChI |

InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |

InChI-Schlüssel |

OZSPQIXKOVJJGE-UHFFFAOYSA-N |

SMILES |

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |

Kanonische SMILES |

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

88133-11-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.